
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene: is an organic compound with the molecular formula C14H22 It is a cyclic hydrocarbon featuring a methylene group and two methyl groups attached to the cycloundecadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene typically involves the following steps:
Starting Materials: The synthesis begins with cycloundecadiene as the base structure.
Methylation: Introduction of methyl groups at the 8th position using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Methylene Introduction: The methylene group is introduced at the 9th position through a reaction with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as distillation and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth.
Effects: The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
8,8-Dimethyl-1,5-cycloundecadiene: Lacks the methylene group at the 9th position.
9-Methylene-1,5-cycloundecadiene: Lacks the methyl groups at the 8th position.
1,5-Cycloundecadiene: Lacks both the methylene and methyl groups.
Propiedades
Número CAS |
62338-54-9 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
8,8-dimethyl-9-methylidenecycloundeca-1,5-diene |
InChI |
InChI=1S/C14H22/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h5,7-8,10H,1,4,6,9,11-12H2,2-3H3 |
Clave InChI |
JGOFSHMHNOXTRH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CCCC=CCCC1=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


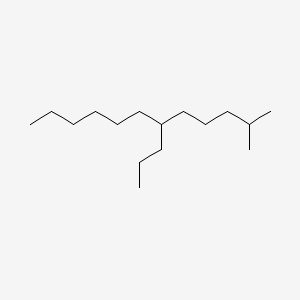
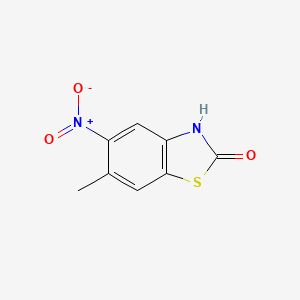

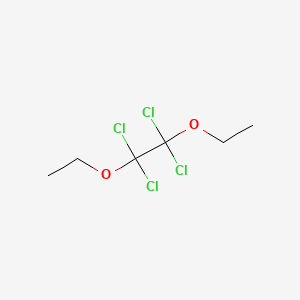
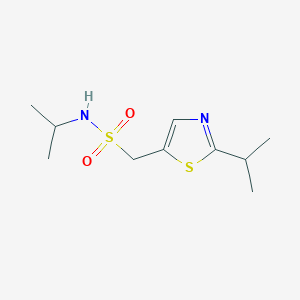

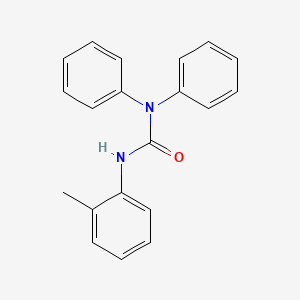
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
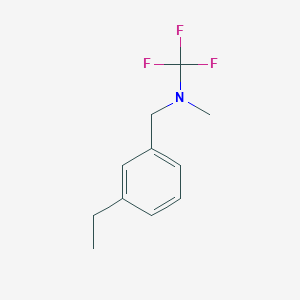
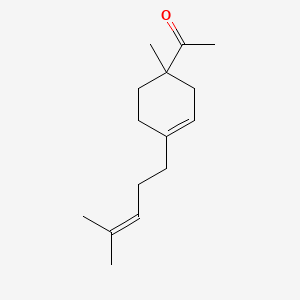
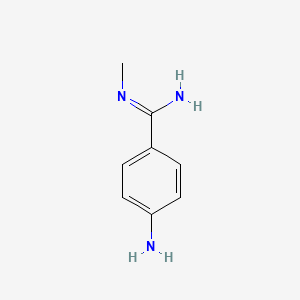
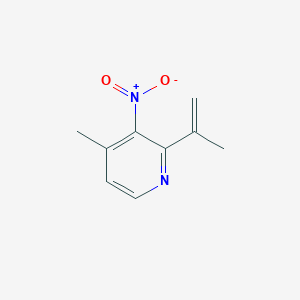
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
